2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid
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Overview
Description
2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid is a chemical compound with the molecular formula C12H22O3 It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include:
Temperature: Moderate temperatures (0-50°C) to control the reaction rate.
Solvent: Solvents like dichloromethane or chloroform are commonly used.
Catalysts: Catalysts such as m-chloroperbenzoic acid (m-CPBA) can be employed to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques like distillation and crystallization are often utilized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions where the oxirane ring is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Diols: From the opening of the oxirane ring.
Alcohols: From the reduction of the carboxylic acid group.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Heptyl-5-hexylfuran-3-carboxylic acid: Another compound with a similar heptyl chain but different functional groups.
3,3-Dimethyloxirane-2-carboxylic acid: Lacks the heptyl chain but has a similar oxirane and carboxylic acid structure.
Uniqueness
2-Heptyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to its specific combination of an oxirane ring, a carboxylic acid group, and a heptyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
5445-39-6 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-heptyl-3,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-4-5-6-7-8-9-12(10(13)14)11(2,3)15-12/h4-9H2,1-3H3,(H,13,14) |
InChI Key |
IVFRQLCTNLNXCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(C(O1)(C)C)C(=O)O |
Origin of Product |
United States |
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